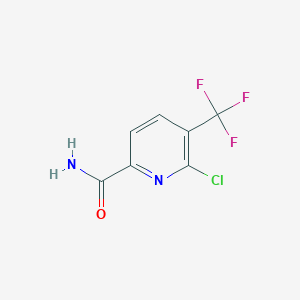![molecular formula C12H16N2O B12501737 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501737.png)
2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the pyridine ring and the isopropyl group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction between an isopropyl-substituted amine and a pyridine-containing aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or toluene, and the cyclization is facilitated by heating the reaction mixture .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, reduced oxazoles, and various pyridine derivatives .
Scientific Research Applications
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-2-ylmethyl)pyridine share structural similarities.
Oxazole derivatives: Compounds such as 4,5-dihydrooxazole derivatives are structurally related
Uniqueness
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific combination of the isopropyl group, pyridine ring, and oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
VXTSYGYSDWKLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


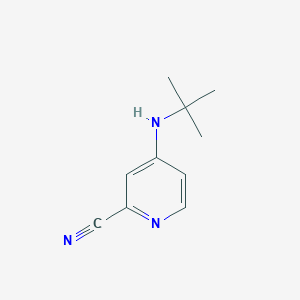
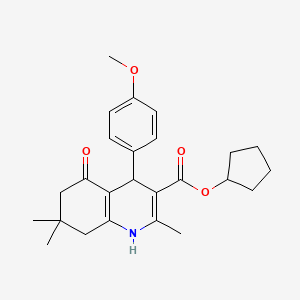
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12501669.png)
![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12501675.png)
![N-(3-Methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501680.png)
![9-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12501693.png)
![N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)
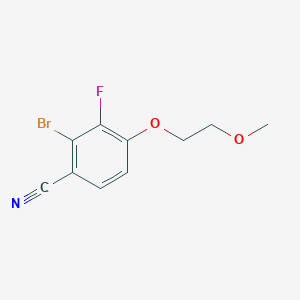
![Ethyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501708.png)
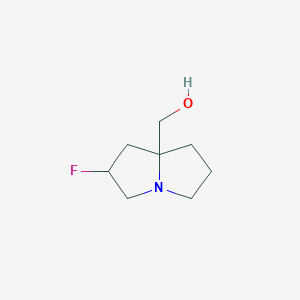
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![N-{(E)-[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12501733.png)
